Hydrazine sulfate-15N2

Description

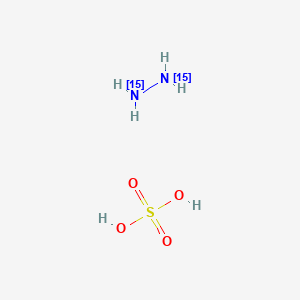

Structure

2D Structure

Propriétés

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583904 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-70-7 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine sulfate-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Hydrazine Sulfate 15n2

Synthesis of Hydrazine (B178648) Sulfate-15N2

The synthesis of hydrazine sulfate-15N2 involves the initial production of ¹⁵N-enriched hydrazine, which is then stabilized as the sulfate (B86663) salt. The core of the synthesis lies in the effective incorporation of the ¹⁵N isotope from simple, enriched precursors.

Strategies for ¹⁵N Isotopic Enrichment of Hydrazine Precursors

The primary strategy for producing ¹⁵N-labeled hydrazine involves using isotopically enriched starting materials in established hydrazine synthesis processes. The most common industrial method for hydrazine production is the Raschig process, which can be adapted for isotopic labeling. This process involves the oxidation of ammonia (B1221849) with hypochlorite.

To produce hydrazine-¹⁵N₂, ¹⁵N-labeled ammonia (¹⁵NH₃) is required. This key precursor is typically generated from readily available ¹⁵N salts, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonium sulfate ((¹⁵NH₄)₂SO₄), which are commercially available with high isotopic purity. isotope.comresearchgate.net The reaction of these salts with a strong base liberates the ¹⁵N-ammonia gas needed for the subsequent steps.

Another industrial route, the ketazine process, involves the reaction of ammonia with a ketone (like acetone (B3395972) or butanone) in the presence of an oxidizing agent to form a ketazine, which is then hydrolyzed to hydrazine. sciencemadness.org For isotopic labeling, ¹⁵N-ammonia is used as the nitrogen source. The resulting ¹⁵N₂-hydrazine is then typically converted to its more stable hydrated form, hydrazine-¹⁵N₂ monohydrate (H₂¹⁵N¹⁵NH₂·H₂O), or the sulfate salt. sigmaaldrich.com

Direct Incorporation Techniques for this compound Synthesis

Once ¹⁵N-labeled hydrazine (often as hydrazine hydrate) is obtained, its conversion to the stable sulfate salt is a direct acid-base neutralization reaction. This is a standard laboratory procedure where the ¹⁵N-hydrazine solution is reacted with sulfuric acid.

A typical laboratory protocol involves the slow, controlled addition of concentrated sulfuric acid to an ice-cooled solution of ¹⁵N-hydrazine hydrate. orgsyn.org The exothermic nature of the reaction requires careful temperature management to prevent loss of product. The resulting hydrazine sulfate-¹⁵N₂, being less soluble than hydrazine hydrate, precipitates from the solution. The mixture is often heated to ensure complete reaction and then cooled to maximize crystallization. The precipitated solid is collected by filtration and washed, commonly with a solvent like ethanol, to remove any residual acid and impurities. orgsyn.org

An alternative industrial method involves the synthesis via butanone azine intermediates. This multi-stage process includes azine formation, phase separation, acid hydrolysis to release the hydrazine, neutralization, and finally crystallization to yield the hydrazine sulfate product. For the synthesis of the labeled compound, the process would start with ¹⁵N-ammonia. Another patented process describes introducing a vapor mixture of hydrazine and water into a solution of dihydrazine sulfate, followed by precipitation of hydrazine sulfate via the addition of sulfuric acid. google.com

The final product is a white crystalline solid, with a chemical purity often exceeding 98%. isotope.comsciencemadness.org

Table 1: Properties of Hydrazine Sulfate-¹⁵N₂

| Property | Value |

|---|---|

| CAS Number | 88491-70-7 isotope.com |

| Molecular Formula | H₂¹⁵N₂·H₂SO₄ isotope.com |

| Molecular Weight | 132.11 g/mol isotope.com |

| Appearance | White crystalline solid sciencemadness.org |

| Melting Point | 254 °C chemicalbook.com |

| Isotopic Purity | Typically ≥98% isotope.com |

Synthesis of Complex ¹⁵N-Labeled Hydrazine Derivatives

Hydrazine sulfate-¹⁵N₂ is a versatile reagent for synthesizing a variety of more complex molecules containing the ¹⁵N₂ moiety. This allows researchers to track the hydrazine-derived nitrogen atoms through complex chemical transformations.

Preparation of N-Trimethylsilylhydrazines

N-Trimethylsilylhydrazines are useful reagents in organic synthesis. The synthesis of these compounds can be adapted to incorporate the ¹⁵N₂ label by using an appropriately labeled hydrazine source, which can be generated from hydrazine sulfate-¹⁵N₂. The general synthesis involves reacting anhydrous hydrazine with trimethylchlorosilane. energetic-materials.org.cn To produce the labeled derivatives, anhydrous hydrazine-¹⁵N₂ would be used.

The reaction can yield various silylated products depending on the stoichiometry and reaction conditions. For example, reacting anhydrous hydrazine with trimethylchlorosilane can produce 1,2-bis(trimethylsilyl)hydrazine with high yield. energetic-materials.org.cn Further reactions can lead to the formation of tris(trimethylsilyl)hydrazine and tetra(trimethylsilyl)hydrazine. energetic-materials.org.cn The use of ¹⁵N₂-labeled hydrazine in these reactions would yield the corresponding ¹⁵N₂-labeled silylhydrazine derivatives, which are valuable for mechanistic studies.

Synthesis of ¹⁵N-Labeled Amino Acids and Peptides

Hydrazine sulfate-¹⁵N₂ is a key reagent for the synthesis of ¹⁵N-labeled hydrazides, which are precursors or analogs of amino acids and peptides. This labeling strategy is instrumental in studying peptide structures and metabolic pathways. kobv.denih.gov

A notable example is the synthesis of ¹⁵N₂-lysergic acid hydrazide. This compound is prepared via a microwave-assisted hydrazinolysis of lysergic acid methyl ester. In this reaction, hydrazine sulfate-¹⁵N₂ is reacted with the ester in methanol (B129727) with triethylamine (B128534) as a base. kobv.de The reaction is conducted at elevated temperatures (e.g., 132 °C) for an extended period to achieve the desired hydrazide with high isotopic purity. kobv.de

In biosynthetic studies, ¹⁵N₂-hydrazine sulfate has been used as a feeding supplement in fermentation cultures to trace the incorporation of the N-N bond into natural products like kinamycin D. nih.gov These experiments help to elucidate complex biosynthetic pathways, demonstrating that glutamic acid can act as a carrier for the hydrazine moiety. nih.gov

Table 2: Example Synthesis of ¹⁵N₂-Lysergic Acid Hydrazide

| Reactant 1 | Reactant 2 | Solvent/Base | Conditions | Product | Isotopic Purity |

|---|

Advanced Routes for ¹⁵N-Labeled Azides and Diazo-Transfer Reagents

¹⁵N-labeled azides and diazo-transfer reagents are powerful tools in chemical biology and materials science, often used as probes for infrared spectroscopy and in click chemistry. acs.orgnih.govnih.gov Hydrazine sulfate-¹⁵N₂ serves as a precursor to the hydrazine derivatives needed for these syntheses.

A common strategy involves the nitrosation of a hydrazine derivative with a ¹⁵N-labeled nitrosating agent, such as sodium nitrite-¹⁵N (Na¹⁵NO₂). acs.orgnih.gov For instance, ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts, which are effective diazo-transfer reagents, can be synthesized. The process begins with the reaction of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride with hydrazine monohydrate (derived from hydrazine sulfate-¹⁵N₂) to form 1,3-dimethylimidazolinium-2-yl hydrazine. acs.orgnih.gov Subsequent nitrosation of this intermediate with Na¹⁵NO₂ under acidic conditions yields a 1:1 mixture of α- and γ-¹⁵N-labeled azides. acs.orgnih.gov This method is noted to be significantly more cost-effective than routes using sodium azide-¹⁵N (Na¹⁵NNN). nih.gov

These ¹⁵N-labeled diazo-transfer reagents can then be used to synthesize ¹⁵N-labeled azides from primary amines, which are valuable as molecular probes for IR and MRI applications. acs.orgnih.gov The isotopic labeling can help to resolve complex IR spectra by shifting vibrational frequencies away from interfering signals. nih.govresearcher.life

Table 3: Comparison of Reagents for ¹⁵N-Azide Synthesis

| Reagent | Cost-Effectiveness | Product | Isotopic Distribution |

|---|---|---|---|

| Na¹⁵NO₂ (with hydrazine derivative) | 30–50% cheaper than Na¹⁵NNN routes nih.gov | ¹⁵N-labeled diazo-transfer reagent | 1:1 mixture of α- and γ-¹⁵N-azides acs.orgnih.gov |

| Na¹⁵NNN (via nucleophilic substitution) | More expensive nih.gov | ¹⁵N-labeled diazo-transfer reagent | 1:1 mixture of α- and γ-¹⁵N-azides nih.gov |

Incorporation of 15N into Heterocyclic Compounds and Azolo-azines

The use of this compound is a well-established method for introducing the 15N isotope into the core structures of various nitrogen-containing heterocycles. rsc.org This labeling is invaluable for structural elucidation and for tracking the transformations of these molecules in chemical and biological systems.

One notable application is in the synthesis of 15N-labeled azolo-azines. For instance, the synthesis of double-labeled [1,2-15N2]-3-amino-1,2,4-triazole has been achieved through the reaction of 15N2-hydrazine sulfate with S-methyl isothiourea sulfate, followed by cyclization with formic acid. beilstein-journals.org This labeled triazole can then be used in subsequent reactions to produce more complex fused heterocyclic systems, such as azolo-azines containing two isotopic labels. rsc.orgbeilstein-journals.org The reaction of the labeled aminotriazole with ethyl 4,4,4-trifluoroacetoacetate, for example, yields a [1,8-15N2]-1,2,4-triazolo[1,5-a]pyrimidine derivative. beilstein-journals.org

This method of isotopic labeling allows for the detailed study of reaction mechanisms, such as the Dimroth rearrangement, and the unambiguous determination of the structures of N-alkylated nitrogen-containing heterocycles in solution using techniques like 1H-15N and 13C-15N coupling constants. rsc.orgbeilstein-journals.org

Chemical Reactivity and Transformation Pathways of this compound

This compound is a versatile reagent that participates in a range of chemical reactions, including heterocyclization and the synthesis of specialized chemical agents.

Use as a Reagent in Heterocyclization of Primary Amines

This compound is utilized as a reagent in the heterocyclization of primary amines. guidechem.comchemicalbook.comchemicalbook.comcymitquimica.comleyan.com This process is fundamental to the synthesis of a wide array of nitrogen-containing heterocyclic compounds. wikipedia.org The bifunctional nature of hydrazine, with its two amine groups, makes it an ideal building block for creating cyclic structures through condensation reactions with difunctional electrophiles. wikipedia.org

Role in Synthesis of Novel Triazole Corrosion Inhibitors

An important application of this compound is in the synthesis of novel triazole-based corrosion inhibitors. guidechem.comchemicalbook.comchemicalbook.comleyan.com Triazole derivatives are known for their effectiveness in protecting metals, such as mild steel, from corrosion, particularly in acidic environments. guidechem.comchemicalbook.comchemicalbook.comnih.gov The synthesis often involves the reaction of hydrazine derivatives with other organic molecules to form the triazole ring structure. nih.gov The resulting compounds can then adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Advanced Spectroscopic and Analytical Characterization of Hydrazine Sulfate 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of 15N-labeled compounds offers significant advantages, including narrower line widths and the ability to use a variety of advanced pulse sequences to probe molecular structure and dynamics. wikipedia.org

15N NMR Chemical Shift Assignments and Structural Elucidation

The 15N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it an excellent probe for structural analysis. In studies of [15N2]hydrazine metabolism, the parent compound was detected in rat urine as a singlet at a chemical shift of 32 ppm. nih.gov The analysis of its metabolites revealed a range of chemical shifts corresponding to different chemical transformations of the hydrazine (B178648) moiety. For instance, the formation of acetylhydrazine and diacetylhydrazine shifted the resonance of the hydrazido nitrogen to 107 ppm and 110 ppm, respectively. nih.gov Reaction with carbon dioxide to form carbazic acid resulted in a peak at 85 ppm. nih.gov Furthermore, the formation of a pyruvate (B1213749) hydrazone derivative showed a characteristic hydrazono nitrogen signal at 316 ppm. nih.gov This demonstrates the utility of 15N chemical shifts in identifying specific structural modifications to the hydrazine core.

Table 1: 15N NMR Chemical Shifts of [15N2]Hydrazine and its Metabolites

| Compound/Metabolite | Functional Group | 15N Chemical Shift (ppm) |

|---|---|---|

| [15N2]Hydrazine | Hydrazinyl | 32 nih.gov |

| Acetylhydrazine | Hydrazido | 107 nih.gov |

| Diacetylhydrazine | Hydrazido | 110 nih.gov |

| Carbazic acid | - | 85 nih.gov |

| Pyruvate hydrazone | Hydrazono | 316 nih.gov |

Chemical shifts are referenced relative to ammonia (B1221849) at 0 ppm.

Multidimensional 1H-15N and 13C-15N NMR Techniques (e.g., HSQC, HMQC, HMBC) for Connectivity and Conformation

Multidimensional NMR techniques are indispensable for establishing atomic connectivity and deducing the three-dimensional structure of molecules. For compounds labeled with 15N, such as derivatives of Hydrazine sulfate-15N2, these experiments provide unambiguous correlations between nitrogen atoms and neighboring protons or carbons.

Heteronuclear Single Quantum Coherence (HSQC): The 1H-15N HSQC experiment is a highly sensitive method used to correlate the chemical shifts of nitrogen atoms with their directly attached protons. huji.ac.ilnih.gov This technique is fundamental for assigning proton and nitrogen resonances in a molecule containing N-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): The 1H-15N HMBC experiment detects longer-range correlations, typically over two to four bonds, between protons and nitrogen atoms. This is crucial for piecing together the molecular skeleton, establishing connectivity across heteroatoms, and identifying quaternary carbons or other atoms not directly bonded to protons.

13C-15N Correlation: While less common due to the low natural abundance of 13C, experiments correlating 13C and 15N nuclei can provide direct evidence of C-N bonds and are invaluable in complex structure elucidation, especially when combined with isotopic labeling of both nuclei.

These techniques are powerful tools for confirming the structure of reaction products, studying tautomeric equilibria, and analyzing the conformation of molecules containing the 15N-labeled hydrazine group. wikipedia.org

Solid-State 15N NMR for Material Characterization (e.g., Covalent Organic Frameworks)

Solid-state NMR (ssNMR) is a vital technique for characterizing insoluble materials. The use of 15N-labeled hydrazine has been particularly insightful in the study of Covalent Organic Frameworks (COFs). Researchers have synthesized 2D and 3D hydrazine-linked COFs and used 15N multiple cross-polarization magic-angle spinning (multi-CP-MAS) NMR to monitor their postsynthetic transformation. nih.govacs.orgberkeley.eduescholarship.org

In one study, the partial oxidation of a hydrazine-linked COF to a hydrazide-linked COF was evidenced by 15N ssNMR. nih.govacs.orgberkeley.edu Using a 50% 15N-labeled sample, the appearance and intensification of a peak at 127.8 ppm upon oxidation confirmed the formation of the hydrazide linkage. nih.govberkeley.educhemrxiv.org Similarly, in another framework, a peak enhancement at 125.3 ppm substantiated the successful oxidation of the hydrazine group. nih.govacs.orgberkeley.edu

Quantitative NMR for Isotopic Enrichment and Transformation Monitoring

Quantitative 15N NMR (qNMR) allows for the precise measurement of the amount of a substance and the extent of isotopic labeling. In the context of material science, 15N multi-CP-MAS NMR provides a quantitative readout of chemical transformations within solid materials like COFs. nih.govacs.org For example, by analyzing the 15N ssNMR spectra before and after oxidation, the conversion of the hydrazine- to the hydrazide-linkage was quantified to be 13.4% in one COF and 26.3% in another. nih.govacs.orgberkeley.educhemrxiv.org This quantitative data is crucial for understanding reaction efficiency and correlating structural changes with material properties.

Mass Spectrometry (MS)

The mass difference imparted by the 15N isotopes makes this compound an ideal internal standard for mass spectrometry-based quantification methods.

Isotope Dilution Mass Spectrometry (IDMS) for Quantification and Tracing

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-precision quantification. It involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. The ratio of the unlabeled (native) analyte to the labeled standard is then measured by MS.

This compound (H215N15NH2·H2SO4) is widely used as an internal standard for the quantification of hydrazine in various matrices, including clinical samples, drinking water, and tobacco smoke. nih.govnih.govsigmaaldrich.com

In a clinical method to quantify hydrazine in human urine, samples were spiked with 15N2-hydrazine, derivatized with p-anisaldehyde, and analyzed by HPLC-MS/MS. nih.gov The mass transition for the derivatized native hydrazine was m/z 269.1 → 134.1, while the labeled standard (15N2-HZ) was monitored at m/z 271.1 → 135.1. nih.gov This method achieved a linear calibration over the range of 0.0493 to 12.3 ng/mL and could be extended to over 100,000 ng/mL with sample dilution. nih.gov

Table 2: IDMS Parameters for Hydrazine Quantification using 15N2-Hydrazine

| Analytical Method | Matrix | Derivatizing Agent | Native Analyte Transition (m/z) | Labeled Standard Transition (m/z) | Quantification Range |

|---|---|---|---|---|---|

| HPLC-MS/MS nih.gov | Human Urine | p-Anisaldehyde | 269.1 → 134.1 | 271.1 → 135.1 | 0.0493 - 12.3 ng/mL |

| GC/Tandem MS nih.gov | Drinking Water | Acetone (B3395972) | Not specified | Not specified | MDL of 0.70 ng/L |

MDL = Method Detection Limit

Similarly, an IDMS method using gas chromatography/tandem mass spectrometry (GC/MS/MS) was developed for analyzing hydrazine in drinking water. nih.gov In this approach, both native hydrazine and the 15N2-hydrazine surrogate standard were derivatized with acetone to form acetone azine and its labeled analogue, respectively, prior to analysis. nih.gov The use of the stable isotope standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in the measurement of trace levels of hydrazine.

High-Resolution MS for Metabolite Identification and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (MS) is a critical tool for identifying metabolites of hydrazine and understanding their fragmentation patterns. The use of isotopically labeled this compound is particularly advantageous in these studies. When [15N2]hydrazine is administered, its metabolites can be distinguished from the endogenous nitrogen-containing compounds by the characteristic mass shift, facilitating their identification in complex biological matrices like urine. nih.gov

One study utilized 15N-Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the urine of rats administered with [15N2]hydrazine. This technique allowed for the direct detection and identification of several nitrogen-containing metabolites. nih.gov Key identified metabolites included ammonia, unchanged [15N2]hydrazine, acetylhydrazine, and diacetylhydrazine. The detection of 15N-enriched urea (B33335) indicated that the N-N bond of hydrazine is cleaved in vivo, with the resulting ammonia being incorporated into the urea cycle. nih.gov Other novel metabolites identified through their unique 15N chemical shifts included carbazic acid (from the reaction of hydrazine with carbon dioxide), the pyruvate hydrazone, and a cyclized product of the 2-oxoglutarate hydrazone. nih.gov

In the context of mass spectrometry, especially when coupled with chromatography, understanding fragmentation pathways is essential for unequivocal identification. While detailed fragmentation pathways for this compound itself are not extensively documented in public literature, the fragmentation of its derivatives is well-characterized. For quantitative analysis, hydrazine is often derivatized to improve its chromatographic and mass spectrometric properties.

For instance, in a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, hydrazine is derivatized with p-anisaldehyde. nih.gov The isotopically-labeled internal standard, 15N2-hydrazine, reacts similarly. The resulting derivatized 15N2-hydrazine has a distinct mass-to-charge ratio (m/z). During tandem mass spectrometry, this precursor ion is fragmented to produce characteristic product ions. The specific transition monitored for the labeled standard is m/z 271.1 → 135.1. nih.gov This contrasts with the transitions of the unlabeled derivatized hydrazine (m/z 269.1 → 134.1 and m/z 269.1 → 136.1), allowing for precise differentiation and quantification. nih.gov The knowledge of these specific fragmentation patterns is fundamental for developing sensitive and selective analytical methods. scispace.com

Table 1: Identified Metabolites of [15N2]Hydrazine via 15N-NMR

| Metabolite | 15N-NMR Signal Characteristic | Inferred Metabolic Process |

|---|---|---|

| Ammonia | Singlet at 0 ppm | Cleavage of N-N bond |

| [15N2]Hydrazine | Singlet at 32 ppm | Unchanged parent compound |

| Acetylhydrazine | Peak at 107 ppm | Acetylation |

| Diacetylhydrazine | Peak at 110 ppm | Acetylation |

| 15N-Enriched Urea | Resonance at 56 ppm | N-N bond cleavage and urea cycle incorporation |

| Carbazic Acid | Resonance at 85 ppm | Reaction with carbon dioxide |

| Pyruvate Hydrazone | Singlet at 316 ppm | Reaction with pyruvate |

Data sourced from Preece et al. (1991). nih.gov

Applications in Proteomics (e.g., 15N-Labeled Proteins as Internal Standards)

Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for accurate comparison of protein expression levels between different biological samples. nih.gov One powerful approach is metabolic labeling, where an organism is grown in a medium containing a non-radioactive, heavy isotope-labeled nutrient, leading to the in vivo incorporation of the heavy isotope into all newly synthesized proteins. researchgate.net Labeling with the heavy stable isotope of nitrogen (15N) is an efficient method for achieving comprehensive and accurate protein quantitation. researchgate.net

In this context, this compound can serve as a precursor or a source of 15N for generating these labeled internal standards. Organisms, from microorganisms to model organisms like Drosophila and C. elegans, can be cultured on 15N-enriched media where a 15N salt is the sole nitrogen source. researchgate.netresearchgate.net The proteins harvested from these organisms are uniformly labeled with 15N, making them heavier than their 14N counterparts.

This 15N-labeled proteome can then be used as an internal standard. It is mixed in a 1:1 ratio with the unlabeled proteome from a control or experimental sample at the very beginning of the sample preparation workflow. nih.gov Because the labeled and unlabeled proteins are chemically identical, they behave the same during sample processing steps like digestion, chromatography, and ionization. In the mass spectrometer, every peptide from the labeled standard will appear as a pair with its unlabeled counterpart, separated by a specific mass difference determined by the number of nitrogen atoms in the peptide. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the protein in the original samples. nih.gov

This method offers significant advantages:

Accuracy and Precision: The internal standard is introduced at the earliest stage, correcting for sample loss and variation throughout the entire analytical process. researchgate.net

Comprehensive Labeling: Metabolic labeling incorporates 15N into virtually all proteins, providing a global internal standard for the entire proteome.

Unbiased Quantification: It allows for an unbiased comparison of protein expression levels, which is crucial for identifying subtle changes in complex biological systems. nih.gov

By supplying the essential 15N atoms, compounds like this compound are fundamental reagents for enabling this powerful quantitative proteomics strategy.

Integration with Chromatographic Techniques (LC-MS, GC-MS)

To analyze complex mixtures found in biological and environmental samples, mass spectrometry is almost always coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). cdc.govresearchgate.net This hyphenation allows for the separation of individual compounds from the matrix before they are introduced into the mass spectrometer for detection and quantification. This compound is primarily used as an internal standard in such methods to ensure accuracy. nih.gov

LC-MS: High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a highly selective and sensitive method for the quantification of hydrazine in clinical samples like urine. nih.gov Due to the low molecular weight and high polarity of hydrazine, a derivatization step is often required to improve its retention on reversed-phase HPLC columns and enhance its ionization efficiency. nih.govresearchgate.net

A validated isotope dilution HPLC-MS/MS method uses 15N2-hydrazine sulfate (B86663) as the internal standard. nih.gov In this method, both the analyte (hydrazine) and the internal standard (15N2-hydrazine) in the urine sample are derivatized with p-anisaldehyde. The resulting derivatives are then separated on an HPLC column and detected by the mass spectrometer. The use of the stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and compensates for any variations in sample preparation, derivatization efficiency, and instrument response. nih.gov This approach enables the reliable quantification of hydrazine over a wide concentration range, from trace amounts for biomonitoring to higher levels expected in acute exposure events. nih.gov

GC-MS: Gas chromatography is another separation technique used for hydrazine analysis. For GC analysis, derivatization is also necessary to make the volatile hydrazine derivatives amenable to this technique. cdc.govnih.gov When unequivocal identification is required, a mass spectrometer is coupled to the GC column. cdc.gov In GC-MS methods, this compound could similarly be used as an internal standard after appropriate derivatization, allowing for the accurate quantification of hydrazine and its derivatives in various matrices.

Table 2: Chromatographic Methods for Hydrazine Analysis

| Technique | Sample Matrix | Preparation Method | Purpose of 15N2-Hydrazine Sulfate |

|---|---|---|---|

| HPLC-MS/MS | Human Urine | Isotope dilution, filtration, derivatization with p-anisaldehyde | Internal standard for quantification |

Data sourced from Centers for Disease Control and Prevention (2017) and Preece et al. (1992). nih.govnih.gov

Other Spectroscopic Characterization Methods (e.g., IR Spectroscopy)

Besides mass spectrometry, other spectroscopic techniques are employed to characterize this compound and its unlabeled counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed previously, 15N-NMR is a powerful technique for studying the metabolism of 15N-labeled compounds. nih.gov For the characterization of the this compound compound itself, both 1H-NMR and 15N-NMR would be used. Certificates of analysis for commercial this compound confirm its structure using both proton and nitrogen NMR, ensuring that the 15N label is correctly incorporated and the compound's structure is as expected. lgcstandards.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | H₆¹⁵N₂O₄S |

| Hydrazine | H₄N₂ |

| Ammonia | NH₃ |

| Urea | CH₄N₂O |

| Acetylhydrazine | C₂H₆N₂O |

| Diacetylhydrazine | C₄H₈N₂O₂ |

| Carbazic Acid | CH₄N₂O₂ |

| p-Anisaldehyde | C₈H₈O₂ |

| Pyruvate | C₃H₄O₃ |

| 2-Oxoglutarate | C₅H₆O₅ |

Mechanistic Investigations Using Hydrazine Sulfate 15n2 As a Probe

Reaction Mechanisms of Hydrazine (B178648) Oxidation and Decomposition

The oxidation and decomposition of hydrazine are fundamental processes with implications ranging from rocket propulsion to corrosion inhibition. The use of ¹⁵N₂-labeled hydrazine has been central to understanding the intricate steps involved in these reactions, particularly regarding the cleavage of the N-N bond and the formation of dinitrogen (N₂).

A key question in hydrazine oxidation is whether the resulting N₂ molecule originates from a single hydrazine molecule or from the combination of nitrogen atoms from two different hydrazine molecules. Studies using mixtures of unlabeled (¹⁴N₂H₄) and fully labeled (¹⁵N₂H₄) hydrazine have provided definitive answers. The mass spectrometric analysis of the nitrogen gas produced is particularly revealing.

The detection of ¹⁴N¹⁵N gas is a clear indicator that N-N bond scission occurs, followed by a "scrambling" of nitrogen atoms from different parent hydrazine molecules. This observation rules out mechanisms where the N-N bond of a single hydrazine molecule remains intact throughout the reaction to form N₂.

However, the extent of this scrambling is highly dependent on the reaction conditions, particularly the oxidizing agent used.

One-electron oxidizing agents tend to produce a randomized mixture of ¹⁴N₂, ¹⁵N₂, and ¹⁴N¹⁵N, supporting mechanisms that involve radical intermediates and N-N bond cleavage. For instance, oxidation with Ce(IV) in solution results in significant scrambling.

Four-electron oxidizing agents , such as acid iodate (B108269) or alkaline ferricyanide, exclusively produce ¹⁴N₂ and ¹⁵N₂ with no detectable ¹⁴N¹⁵N. This indicates that all four hydrogen atoms are removed from a single hydrazine molecule, which is then converted to N₂ without the cleavage of its original N-N bond.

| Oxidizing System | Observed Nitrogen Isotopologues | Inferred Mechanism |

|---|---|---|

| Ce(IV) Solution | ¹⁴N₂, ¹⁵N₂, ¹⁴N¹⁵N (scrambled) | One-electron oxidation, N-N bond scission, formation of intermediates from two hydrazine molecules. |

| Electrooxidation at Pt electrode | Mainly ¹⁵N¹⁵N with minor ¹⁴N¹⁵N | Primarily intramolecular H-atom removal with minor scrambling. |

| Acid Iodate | ¹⁴N₂ and ¹⁵N₂ only (unscrambled) | Four-electron oxidation, N-N bond remains intact. |

| Alkaline Ferricyanide | ¹⁴N₂ and ¹⁵N₂ only (unscrambled) | Four-electron oxidation, N-N bond remains intact. |

The observation of nitrogen scrambling necessitates the formation of transient intermediates containing nitrogen atoms from at least two hydrazine molecules. Theoretical and experimental studies have pointed to the existence of dimers like tetrazane (B14724677) (N₄H₆) and tetrazene (N₄H₄).

Tetrazane (N₄H₆): Theoretical modeling at the CCSD/cc-pVTZ level suggests that N₄H₆ intermediates are crucial in explaining the formation

Mechanistic Studies in Synthetic Organic Chemistry

Understanding Regioselectivity and Isomerization in Labeling Reactions

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing insights into reaction pathways that are often unattainable by other means. Hydrazine sulfate-15N2, with its two heavy nitrogen atoms, serves as a powerful probe for elucidating the mechanisms of labeling reactions, particularly in contexts where regioselectivity and isomerization are key questions. When a molecule like hydrazine reacts with an unsymmetrical substrate, multiple product isomers can potentially form. Determining the precise orientation of the incorporated nitrogen atoms is crucial for understanding the reaction's mechanism and confirming the structure of the final product.

The challenge of regioselectivity is prominent in the synthesis of heterocyclic compounds, such as pyrazoles, where the reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor can lead to different regioisomers. nih.govresearchgate.netorganic-chemistry.org The reaction's outcome can be influenced by factors like pH and the nature of the substituents on the reactants. researchgate.net By replacing standard hydrazine sulfate (B86663) with this compound, researchers can precisely track the fate of the two nitrogen atoms from the hydrazine molecule as they are incorporated into the new heterocyclic ring. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) can distinguish the positions of the ¹⁵N atoms, thereby unambiguously identifying the resulting isomer and clarifying the regiochemical course of the reaction.

A significant application of ¹⁵N-labeled hydrazine probes is in the field of proteomics and drug discovery to verify the mechanism of covalent modification of proteins. nih.gov In these studies, hydrazine-based probes are used to target specific amino acid residues. The retention or loss of the hydrazine moiety during the labeling reaction provides critical information about the underlying chemical mechanism. By using a probe synthesized with this compound, a clear diagnostic signal is introduced.

In one such approach, a comparison is made between a protein labeled with a standard probe (containing ¹⁴N) and one labeled with its ¹⁵N₂-counterpart. High-resolution mass spectrometry is used to analyze the resulting modified peptides. nih.gov

If the hydrazine group is retained in the final protein-probe adduct, the peptide labeled with the ¹⁵N₂-probe will exhibit a specific mass shift (approximately 2 Da) compared to the one labeled with the standard probe.

Conversely, if the reaction mechanism involves the loss of the hydrazine group, no mass shift will be observed between the peptides treated with the light and heavy isotopic probes. nih.gov

This strategy was effectively used to differentiate between two proposed reaction mechanisms for hydrazine-based probes targeting electrophilic functionalities in proteins: the DPC (diazole-retaining pyrazoline cyclization) manifold and the OFC (oxadiazole-forming fragmentation and cyclization) manifold. The DPC pathway retains the hydrazine nitrogens, whereas the OFC pathway results in their loss. nih.gov

The table below summarizes findings from activity-based protein profiling experiments that used a ¹⁵N₂-labeled hydrazine probe to confirm the labeling mechanism for several human proteins. nih.gov

| Target Protein | Catalytic Residue | Labeling Mechanism | Observed Mass Shift with ¹⁵N₂-Probe | Conclusion |

| ALDH2 | Cys302 | OFC | No shift | Hydrazine group is lost during labeling. |

| COX17 | Cys23 | OFC | No shift | Hydrazine group is lost during labeling. |

| PTGES2 | Cys110 | OFC | No shift | Hydrazine group is lost during labeling. |

These studies demonstrate the utility of this compound as a mechanistic probe. The clear-cut results obtained from mass spectrometry analysis allow for the definitive assignment of reaction pathways. nih.gov This level of detail is crucial for the rational design of covalent inhibitors and activity-based probes, ensuring that they function through the intended chemical mechanism. By revealing the regioselectivity and ruling out potential isomerization or rearrangement pathways, ¹⁵N₂-labeling provides a robust method for validating the molecular interactions at the heart of complex biological systems.

Environmental and Ecological Research Utilizing Hydrazine Sulfate 15n2

Nitrogen Cycling in Terrestrial Ecosystems

In terrestrial environments, nitrogen is a critical limiting nutrient, and understanding its cycle is fundamental to ecology and agriculture. The use of Hydrazine (B178648) sulfate-15N2 as a tracer allows for precise tracking of nitrogen pathways in the soil-plant system.

The 15N isotope tracer technique is a quantitative tool for determining the complex processes of nitrogen transformation within the soil–plant system. mdpi.com When Hydrazine sulfate-15N2 is applied to agricultural soils, it enables researchers to trace the journey of the applied nitrogen, distinguishing it from the nitrogen already present in the soil. This allows for a detailed analysis of fertilizer uptake efficiency, incorporation into plant biomass, and retention in the soil organic matter.

Long-term studies have revealed that a significant portion of applied nitrogen is not immediately taken up by the target crop. One study followed the fate of 15N-labeled fertilizer for nearly three decades and found that while 45-50% was taken up by the crop in the first year, a cumulative total of 61-65% was taken up over 27 years. nih.gov A substantial fraction of the tracer, between 32% and 37%, was initially incorporated into the soil organic matter pool. nih.gov This organically bound nitrogen is slowly mineralized over time, providing a long-term, slow-release source of nitrogen for subsequent crops. nih.gov After 28 years, between 12% and 15% of the original tracer remained in the soil organic matter. nih.gov

Research also demonstrates how the 15N tracer is distributed within the plant itself. Studies have shown that the highest uptake and utilization of 15N-labeled fertilizer N are often observed in the seeds. mdpi.com The application of soil amendments like biochar can influence this distribution, generally increasing the uptake and utilization of the labeled fertilizer in all plant organs, including the stem, leaves, and seeds. mdpi.com

| Time After Application | Fate of 15N Tracer | Percentage of Applied 15N (%) | Source |

|---|---|---|---|

| First Year | Crop Uptake | 45 - 50 | nih.gov |

| Initial | Incorporation into Soil Organic Matter | 32 - 37 | nih.gov |

| 27 Years | Cumulative Crop Uptake | 61 - 65 | nih.gov |

| 28 Years | Remaining in Soil Organic Matter | 12 - 15 | nih.gov |

This compound is instrumental in quantifying the gross rates of key nitrogen transformation processes in the soil. By introducing a 15N-labeled substrate, such as ammonium (B1175870) derived from the tracer, researchers can use isotope pool dilution methods to measure the rates at which different microbial processes occur. These processes include nitrification (the oxidation of ammonium to nitrate), denitrification (the reduction of nitrate (B79036) to nitrogen gas), and dissimilatory nitrate reduction to ammonium (DNRA).

For example, a 15NH4+ pool dilution method can be used to determine the gross rates of total ammonification and DNRA. researchgate.net By monitoring the change in the isotopic composition of the ammonium and nitrate pools over time, the rates of production and consumption for each pool can be calculated. This provides a direct measurement of microbial activity that is not possible with methods that only measure changes in net pool concentrations.

Studies using 15N tracers in field microplots have followed the recovery of the isotope in various soil pools over several months. researchgate.net One month after the addition of a 15N tracer, nearly 70% of it was recovered in the soil organic matter (SOM), which includes litter and roots. researchgate.net The recovery of 15N in the microbial biomass ranged from 9% to 15%. researchgate.net Tracking these pools over time reveals the dynamic movement of nitrogen between them, such as the reciprocal trends observed between the SOM and microbial pools, suggesting considerable nitrogen exchange. researchgate.net

| Soil Pool | 15N Recovery (% of added tracer) | Time After Addition | Source |

|---|---|---|---|

| Soil Organic Matter (SOM) | ~70 | 1 Month | researchgate.net |

| Microbial Biomass | 9 - 15 | Over Study Period | researchgate.net |

| Aboveground Plant Biomass | 5 - 6 | Over Study Period | researchgate.net |

| Total Ecosystem Recovery | 72 - 85 | Over Study Period | researchgate.net |

Nitrogen Dynamics in Aquatic Ecosystems

In aquatic ecosystems, nitrogen inputs from the surrounding watershed can have significant ecological consequences. This compound is used as a tracer to understand how nitrogen is processed, taken up, and retained within these systems.

By continuously adding a solution containing a 15N tracer to a stream, researchers can quantify the uptake, transformation, and retention of nitrogen. unh.eduoregonstate.edu This whole-stream labeling approach allows for the calculation of key metrics like uptake length (the average distance a nutrient molecule travels downstream before being removed from the water column) and the residence time of inorganic nitrogen.

In a study conducted in an old-growth forest stream, the addition of a 15N tracer revealed short uptake lengths (35–55 m) and residence times (8–12 min) for ammonium, indicating a strong biological demand for this nutrient. unh.eduoregonstate.edu The study was also able to quantify the rate of nitrification, finding that 40–50% of the labeled ammonium was converted to nitrate over a 220-meter study reach. unh.eduoregonstate.edu

At the end of the tracer addition, a mass balance was calculated to determine the fate of the added nitrogen. In the aforementioned study, 81% of the added 15N was accounted for, with 49% being exported downstream (primarily as newly formed 15NO3−) and 32% being retained within the stream and its adjacent riparian zone. unh.eduoregonstate.edu The primary sinks for this retained nitrogen were bryophytes, epixylon (biofilm on wood), and fine benthic organic material. unh.eduoregonstate.edu

| Parameter | Finding | Source |

|---|---|---|

| Ammonium Uptake Length | 35 - 55 meters | unh.eduoregonstate.edu |

| Ammonium Residence Time | 8 - 12 minutes | unh.eduoregonstate.edu |

| Nitrification Rate | 40-50% of 15NH4+ converted to 15NO3- over 220 m | unh.eduoregonstate.edu |

| Total 15N Tracer Exported | 49% | unh.eduoregonstate.edu |

| Total 15N Tracer Retained | 32% | unh.eduoregonstate.edu |

A key advantage of using this compound is the ability to trace the assimilation of nitrogen into the food web. By sampling various organisms before, during, and after the tracer addition, scientists can see which components of the ecosystem are actively taking up the labeled nitrogen.

In stream enrichment studies, aquatic bryophytes and biofilm on wood (epixylon) often show the highest biomass-adjusted uptake rates of the 15N tracer. unh.eduoregonstate.edu The tracer can be tracked as it moves up the food chain; all aquatic consumers sampled in one study, including both vertebrates and invertebrates, showed incorporation of the tracer by the end of the experiment. unh.eduoregonstate.edu Small invertebrate grazers became more strongly labeled than their food sources, indicating active consumption and assimilation. oregonstate.edu

Furthermore, these studies can reveal important linkages between aquatic and terrestrial ecosystems. An increased 15N signal in riparian plant species suggests the transfer of aquatic-derived nitrogen to the terrestrial environment. unh.eduoregonstate.edu In one study, 15 out of 17 riparian plant species sampled showed an increase in their 15N label, demonstrating this important cross-system nutrient subsidy. unh.eduoregonstate.edu

Comparative Analysis of 15N Tracer and Natural Abundance 15N Approaches

Two primary isotopic methods are used to study nitrogen cycling: the tracer approach using enriched compounds like this compound (EN method) and the natural abundance method (NA method). The NA method relies on small, naturally occurring variations in the 15N/14N ratio among different nitrogen pools and sources.

The enriched (EN) tracer method is generally considered more precise for quantifying the recovery of a specific nitrogen application, such as from fertilizer. researchgate.net It involves applying a substance with a known, high 15N enrichment, which allows for the direct tracing of the added N. researchgate.net This makes it a powerful tool for determining fertilizer use efficiency by a crop. researchgate.net

A direct comparison of the two methods in a maize crop found that the EN method provided higher estimates of the proportional recovery of fertilizer N in the grain compared to the NA method. researchgate.net While the EN method excelled at estimating fertilizer N recovery, the NA method was better able to quantify the residual benefits of nitrogen fixed by a preceding legume crop. researchgate.net The choice of method, therefore, depends on the specific research question, with the EN method being superior for tracing specific N additions and the NA method being useful for broader ecosystem-level assessments, provided that potential isotopic fractionation is accounted for.

| Aspect | 15N Enriched (EN) Tracer Method | Natural Abundance (NA) Method | Source |

|---|---|---|---|

| Principle | Addition of a highly 15N-enriched compound to trace a specific N input. | Measures small, naturally occurring variations in 15N/14N ratios. | researchgate.netresearchgate.netresearchgate.net |

| Primary Strength | More precise estimation of fertilizer N recovery by the plant. | Less expensive, suitable for larger plots, can quantify benefits from N-fixation. | researchgate.net |

| Primary Weakness | More expensive, typically restricted to smaller experimental plots. | Estimates can be confounded by isotopic fractionation during N transformations. | researchgate.netresearchgate.net |

| Typical Application | Quantifying fertilizer use efficiency and N fate from a specific application. | Assessing broad N sources and cycling at an ecosystem level. | researchgate.netresearchgate.net |

Biochemical and Metabolic Research with Hydrazine Sulfate 15n2

In Vivo Metabolism of Hydrazine (B178648) and Its Derivatives

The in vivo metabolism of hydrazine is a complex process involving multiple enzymatic and non-enzymatic pathways. The route of exposure does not appear to alter the metabolic pathways or the resulting metabolites.

Identification and Characterization of ¹⁵N-Labeled Metabolites in Biological Systems

Studies utilizing ¹⁵N-NMR spectroscopy have been instrumental in identifying a range of ¹⁵N-labeled metabolites in the urine of rats administered [¹⁵N₂]hydrazine. nih.gov This technique allows for the direct detection and characterization of molecules containing the ¹⁵N isotope, providing significant insights into the metabolic fate of hydrazine.

Key identified metabolites include:

Unchanged [¹⁵N₂]hydrazine : A portion of the administered hydrazine is excreted without being metabolized. nih.gov

¹⁵N-Ammonia : The detection of ¹⁵N-labeled ammonia (B1221849) indicates the cleavage of the N-N bond in hydrazine. nih.gov

¹⁵N-Urea : The presence of ¹⁵N-enriched urea (B33335) further confirms the breakdown of hydrazine and the incorporation of its nitrogen into the urea cycle. nih.gov

Acetylhydrazine and Diacetylhydrazine : These metabolites are products of acetylation, a major biotransformation pathway for hydrazine. nih.gov

Pyruvate (B1213749) hydrazone : Formed by the reaction of hydrazine with pyruvate. nih.gov

2-Oxoglutarate hydrazone cyclized metabolite : A product resulting from the reaction of hydrazine with 2-oxoglutarate, which then undergoes cyclization. nih.gov

Carbazic acid : This metabolite results from the reaction of hydrazine with carbon dioxide. nih.gov

Table 1: ¹⁵N-Labeled Metabolites of Hydrazine Identified by ¹⁵N-NMR

| Metabolite | Chemical Shift (ppm) | Significance |

|---|---|---|

| Ammonia | 0 | Indicates N-N bond cleavage. nih.gov |

| [¹⁵N₂]hydrazine | 32 | Represents unchanged parent compound. nih.gov |

| Urea | 56 | Shows incorporation into endogenous nitrogen pools. nih.gov |

| Carbazic acid | 85 | Result of reaction with CO₂. nih.gov |

| Acetylhydrazine | 107 | Product of acetylation pathway. nih.gov |

| Diacetylhydrazine | 110 | Product of further acetylation. nih.gov |

| 2-Oxoglutarate hydrazone metabolite | 150 (doublet), 294 (singlet) | Indicates reaction with metabolic intermediate. nih.gov |

| Pyruvate hydrazone | 316 | Indicates reaction with metabolic intermediate. nih.gov |

Data sourced from studies on rats administered [¹⁵N₂]hydrazine. nih.gov

Pathways of N-N Bond Cleavage and Incorporation into Endogenous Nitrogen Pools (e.g., Ammonia, Urea, Amino Acids)

A crucial aspect of hydrazine metabolism is the cleavage of the nitrogen-nitrogen (N-N) bond. The detection of ¹⁵N-labeled ammonia and urea in vivo provides direct evidence for this cleavage. nih.gov One proposed mechanism for this cleavage is N-oxidation. nih.gov Following cleavage, the resulting ¹⁵N-labeled ammonia can enter the body's endogenous nitrogen pools.

This incorporation follows established metabolic pathways:

Urea Cycle : The ¹⁵N-ammonia is incorporated into urea, a primary mechanism for the detoxification and excretion of excess nitrogen. nih.govlumenlearning.com The liver produces urea from two molecules of ammonia and one molecule of carbon dioxide. lumenlearning.com

Amino Acid Synthesis : The nitrogen from ammonia can be used in the synthesis of nonessential amino acids through processes like transamination, where an amine group is transferred to a keto acid. lumenlearning.comyoutube.com Glutamate (B1630785), for instance, can be formed from alpha-ketoglutarate (B1197944) and an ammonium (B1175870) ion in a process called reductive amination. youtube.com This ¹⁵N-labeled glutamate can then serve as a nitrogen donor for the synthesis of other amino acids. youtube.com

Studies have shown that after administering ¹⁵N-hydrazine sulfate (B86663), a significant portion of the dose is converted to nitrogen gas, further supporting the rapid cleavage of the N-N bond. researchgate.net

Acetylation and Other Biotransformation Pathways

Acetylation is a significant biotransformation pathway for hydrazine. dtic.mil This process is catalyzed by N-acetyl transferase, which transfers an acetyl group from acetyl coenzyme A. The rate of acetylation can vary between individuals based on their phenotype ("fast" or "slow" acetylators). The identification of acetylhydrazine and diacetylhydrazine as major metabolites confirms the importance of this pathway. nih.gov

In addition to acetylation, hydrazine and its derivatives can undergo oxidation catalyzed by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of reactive intermediates. nih.gov These reactive species can contribute to the biological effects of hydrazine.

Applications in Protein and Nucleic Acid Dynamics

The use of Hydrazine sulfate-¹⁵N₂ extends to the study of the dynamics of macromolecules like proteins and nucleic acids. The ¹⁵N label allows researchers to trace the incorporation of nitrogen into these molecules, providing insights into their synthesis, degradation, and turnover.

Assessment of Protein Turnover and Longevity Using ¹⁵N Labeling

Protein turnover is a fundamental biological process involving the continuous synthesis and degradation of proteins. nih.gov Stable isotope labeling with ¹⁵N is a powerful technique to measure protein turnover rates. biorxiv.orgbiorxiv.org When a biological system is supplied with a ¹⁵N-labeled precursor like hydrazine sulfate, the ¹⁵N is incorporated into the amino acid pool and subsequently into newly synthesized proteins. nih.gov

By measuring the rate of ¹⁵N incorporation into specific proteins over time using techniques like mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of those proteins. nih.gov The FSR represents the fraction of a protein pool that is newly synthesized within a given time period. This information, in turn, allows for the determination of protein half-lives and provides a quantitative measure of protein longevity and the dynamics of proteostasis.

Metabolic Flux Analysis for Elucidating Biochemical Pathways

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. Dual isotopic labeling with ¹³C and ¹⁵N is an approach that allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. embopress.org

By introducing Hydrazine sulfate-¹⁵N₂ as a nitrogen source, researchers can trace the flow of ¹⁵N through various metabolic pathways. This allows for the mapping and quantification of nitrogen fluxes, providing a detailed understanding of how nitrogen is assimilated and utilized in the synthesis of essential molecules like amino acids and nucleotides. embopress.org This approach is particularly valuable for elucidating the central role of molecules like glutamate as nitrogen donors in metabolism. embopress.org

Cellular and Molecular Responses to Hydrazine Exposure

Extensive literature searches did not yield specific studies investigating the cellular and molecular responses to the isotopically labeled compound, Hydrazine sulfate-15N2. Publicly available research focuses on the effects of unlabeled hydrazine or hydrazine sulfate. The use of the 15N2 isotope in hydrazine sulfate is primarily as a tracer in metabolic research and as a synthetic intermediate for creating other labeled molecules. For example, this compound has been utilized in the synthesis of dl-glutamine-2,5-15N2, which can then be used in studies involving enzymes like glutaminase. However, direct research into the cellular and molecular effects of this compound itself is not presently available in the reviewed scientific literature.

Effects on Adenosine (B11128) Triphosphate (ATP) Levels and Protein Synthesis

There is a lack of specific research data on the effects of this compound on adenosine triphosphate (ATP) levels and protein synthesis. While studies exist on the broader effects of hydrazine compounds, the specific impact of the 15N2-labeled variant has not been a subject of detailed investigation in the accessible scientific literature. Consequently, no data tables or detailed research findings can be presented on this topic.

Enzymatic Activities in Hydrazine Metabolism

Information regarding the specific enzymatic activities involved in the metabolism of this compound is not available in the public domain. Isotope-labeled compounds like this compound are valuable tools for tracing the metabolic fate of molecules, which would include identifying the enzymes that act upon them. However, the results of such specific investigations concerning this compound have not been published in the available scientific literature. Therefore, a detailed account of the enzymatic pathways and activities related to its metabolism cannot be provided.

Computational and Theoretical Chemistry Studies of 15n Labeled Hydrazine Systems

Quantum Chemical Investigations of Molecular Structures and Energetics

Quantum chemical methods are instrumental in understanding the fundamental properties of ¹⁵N-hydrazine and its reaction pathways. These calculations provide insights into the geometries of transient species and the electronic nature of the molecule.

The oxidation and decomposition of hydrazine (B178648) involve complex reaction pathways with various intermediates and transition states. Quantum chemical studies have been employed to explore these mechanisms. For instance, the oxidation of a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄ produces ¹⁴N¹⁵N molecules, which suggests the formation of intermediate dimers like N₄H₆ or N₄H₄. preprints.orgresearchgate.netmdpi.com

Theoretical investigations at the CCSD/cc-pVTZ level of theory have been used to study the structures, thermodynamics, and electronic characteristics of potential N₄H₄ intermediates in aqueous solutions to explain this phenomenon. preprints.orgresearchgate.net These studies found that the most probable N₄H₄ oxidation products are H₂N-NH₂ and N₂, resulting from the splitting of the central nitrogen-nitrogen bond. researchgate.net A comprehensive analysis of the N₄H₆ singlet potential energy surface has identified three stable isomers and the transition states for hydrogen transfers between them. mdpi.com Such computational work is crucial for developing detailed chemical kinetic models for hydrazine decomposition, which is vital for assessing operational hazards in fuel systems. researchgate.netnasa.gov

The electronic structure of hydrazine derivatives significantly influences their reactivity and stability. imist.ma Computational methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties with high accuracy. imist.maimist.ma Studies using DFT at the B3LYP/6-31G(d,p) level of theory have been conducted to optimize geometries and assess key molecular parameters. imist.maimist.matandfonline.com

These analyses provide a comprehensive view of the molecule's electronic properties, including:

Atomic Charges: Distribution of electron density among the atoms.

Electronic Density Distributions: Visualization of electron clouds and bonding regions.

Electrostatic Potentials: Predicting sites for nucleophilic and electrophilic attack.

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity and electronic transitions. imist.maimist.ma

Analysis of the bond critical points (BCP) for intermediates like N₄H₄ provides further insight into the nature of the N-N and N-H bonds, helping to understand their stability and potential for fission. researchgate.net

Table 1: Key Molecular Parameters for Hydrazine Derivatives from DFT Calculations

This interactive table summarizes typical electronic properties calculated for hydrazine derivatives.

| Molecular Parameter | Description | Typical Focus of Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | Relates to molecular stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom | Helps identify reactive sites. |

Computational Prediction of ¹⁵N NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation, and the ¹⁵N nucleus, though less sensitive than ¹H, provides valuable information. Computational methods have become essential for predicting ¹⁵N NMR chemical shifts, aiding in the interpretation of experimental spectra. sisgeenco.com.brbris.ac.uksemanticscholar.org

The accurate prediction of ¹⁵N NMR chemical shifts requires robust computational protocols. Researchers have systematically studied the impact of various factors, including DFT functionals, basis sets, and solvent effects. nih.gov

Different levels of theory have been compared, such as Density Functional Theory (DFT), second-order Møller-Plesset perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD), to find the best performance. nih.gov For instance, one study found that the OLYP functional combined with a locally dense basis set scheme provided a mean absolute error of 5.2 ppm over a range of about 300 ppm for condensed nitrogen-containing heterocycles. nih.gov Another protocol, SMD-mPW1PW91/6-311+G(2d,p), after applying a scaling factor, reduced the mean absolute deviation to 7.3 ppm. semanticscholar.org The inclusion of solvent effects, often using polarizable continuum models (PCM), can further improve accuracy. nih.govnih.gov

Table 2: Comparison of Computational Protocols for ¹⁵N Chemical Shift Prediction

This interactive table outlines different computational methods and their reported accuracy.

| Method/Protocol | Key Features | Reported Accuracy (Mean Absolute Deviation) | Reference |

| OLYP/aug-pcS-3(N)//pc-2 | DFT with locally dense basis set | 5.2 ppm | nih.gov |

| SMD-mPW1PW91/6-311+G(d,p) | Scaled DFT calculation with solvent model | 7.3 ppm | semanticscholar.org |

| CMA-DFT / CMA-CCSD | Composite Method Approximation | 1.1-1.3% (Normalized Mean Absolute Error) | nih.gov |

| GIAO-PBE/NMR-DKH | Non-relativistic DFT | 1.0% (Mean Relative Deviation) | sisgeenco.com.br |

A crucial step in validating computational methods is to correlate the calculated shielding constants with experimentally measured chemical shifts. sisgeenco.com.br Strong linear correlations between theoretical and experimental data lend confidence to the computational protocol and aid in structural assignments. semanticscholar.orgacs.org

For example, ¹⁵N-NMR has been used to identify various metabolites of hydrazine in vivo, with signals assigned to species like acetylhydrazine, diacetylhydrazine, and the pyruvate (B1213749) hydrazone. nih.gov In synthetic chemistry, the ¹⁵N{¹H} NMR spectrum of a ¹⁵N-labeled chromium hydrazido complex showed two doublets, confirming the structure of the multisubstituted hydrazine derivative. acs.orgacs.org By comparing these experimental values with computationally predicted shifts, researchers can confirm molecular structures and understand the electronic environment of the nitrogen atoms. tandfonline.comacs.org

Theoretical Studies on Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgepfl.ch

The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For ¹⁵N substitution, this would be k₁₄ / k₁₅. The effect arises primarily from the difference in zero-point vibrational energies between the C-¹⁴N and C-¹⁵N bonds (or other bonds involving nitrogen). libretexts.org Because the heavier isotope forms a stronger bond with a lower zero-point energy, more energy is required to break it, generally leading to a slower reaction rate for the ¹⁵N-substituted molecule. libretexts.org

While deuterium (B1214612) (²H) isotope effects are more common and larger due to the significant mass difference, heavy-atom KIEs involving ¹⁵N provide invaluable mechanistic insight. libretexts.org For example, studies on the catalytic decomposition of hydrazine have utilized deuterium isotope effects to conclude that the splitting of an N-H bond is rate-limiting. iaea.org Similar theoretical principles apply to ¹⁵N KIEs. Theoretical calculations can predict the magnitude of the KIE for a proposed mechanism, which can then be compared to experimental values to support or refute that mechanism.

Future Directions and Emerging Research Frontiers for Hydrazine Sulfate 15n2

Integration with Advanced Imaging Modalities (e.g., Hyperpolarized 15N Magnetic Resonance Imaging)

The use of 15N-labeled compounds as molecular imaging probes is a rapidly advancing field, particularly with the advent of hyperpolarized Magnetic Resonance Imaging (MRI). nih.govrsc.orgresearchgate.net Hyperpolarization dramatically increases the nuclear spin polarization of the 15N nuclei, leading to a significant enhancement in the MRI signal. This technique allows for the real-time, non-invasive imaging of metabolic and physiological processes at the molecular level.

Hydrazine (B178648) sulfate-15N2 can serve as a precursor for the synthesis of novel hyperpolarized 15N probes. The wide chemical shift range of 15N (up to 900 ppm) offers high detection accuracy and the potential to trace complex biochemical pathways. nih.gov For instance, 15N-labeled amino acids have been explored for perfusion imaging and studying renal functions. nih.gov By derivatizing Hydrazine sulfate-15N2, researchers could develop probes to investigate specific enzymatic activities or metabolic fluxes relevant to the compound's biological effects.

Table 1: Potential Applications of this compound in Advanced Imaging

| Imaging Modality | Potential Application Area | Research Focus |

| Hyperpolarized 15N MRI | Metabolic Imaging | Tracing the in vivo conversion and metabolic fate of hydrazine moieties. |

| Drug Development | Assessing drug delivery and target engagement of hydrazine-based therapeutics. | |

| Oncology | Visualizing tumor metabolism and response to therapy. | |

| 15N NMR Spectroscopy | Mechanistic Studies | Elucidating the chemical transformations of hydrazine derivatives in biological systems. |

Novel Catalytic and Material Science Applications of 15N-Labeled Hydrazine Derivatives

Hydrazine and its derivatives are versatile reagents in organic synthesis and materials science. They are used in reactions such as the Wolff-Kishner reduction and as precursors for the synthesis of polymers and nitrogen-containing heterocycles. organic-chemistry.org The use of 15N-labeled hydrazine derivatives provides a unique opportunity to study the mechanisms of these reactions and the structure of the resulting materials.

In catalysis, tracing the 15N label can help elucidate reaction pathways and identify intermediates. For example, in the synthesis of nitrogen-containing compounds, 15N labeling can confirm the source of nitrogen atoms in the final product. organic-chemistry.org In material science, incorporating 15N into polymers or other materials allows for characterization by solid-state NMR, providing insights into the material's structure and dynamics.

Expansion into Targeted Pharmacological and Toxicological Research

Hydrazine sulfate (B86663) has a history of investigation as a pharmacological agent, particularly in the context of cancer-related cachexia. nih.govcancer.govpeacehealth.org It is proposed to act by inhibiting gluconeogenesis. nih.govinvivochem.com However, its use has been limited by concerns about its toxicity and potential carcinogenicity. nih.govepa.govnj.gov

The use of this compound can significantly enhance pharmacological and toxicological research. nih.gov By tracing the 15N label, researchers can precisely follow the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov 15N-NMR spectroscopy has already been successfully used to identify novel metabolites of hydrazine in vivo, such as acetylhydrazine, diacetylhydrazine, and carbazic acid, and to demonstrate the cleavage of the N-N bond. nih.gov This level of detail is crucial for understanding its mechanism of action and the basis of its toxicity.

Table 2: Research Areas for 15N-Labeled Hydrazine in Pharmacology and Toxicology

| Research Area | Key Questions to be Addressed |

| Pharmacokinetics | What are the precise metabolic pathways of hydrazine sulfate? |

| How does the compound distribute in different tissues and organs? | |

| Pharmacodynamics | How does hydrazine sulfate interact with its molecular targets? |

| Can we identify biomarkers of drug efficacy and toxicity? | |

| Toxicology | What is the mechanism of hydrazine-induced carcinogenicity? |

| How does hydrazine interact with DNA and other macromolecules? |

Development of Enhanced Analytical Methodologies for 15N Tracers

The utility of stable isotope tracers like this compound is critically dependent on the analytical methods used for their detection and quantification. frontiersin.orgresearchgate.nettandfonline.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for analyzing 15N-labeled compounds. alfa-chemistry.combohrium.com

Future research will focus on developing more sensitive and specific analytical methodologies. This includes the coupling of separation techniques like liquid chromatography with high-resolution mass spectrometry (LC-MS) to analyze complex biological and environmental samples. bohrium.com Advances in NMR technology, such as higher field strengths and cryoprobe technology, will enable the detection of 15N-labeled metabolites at lower concentrations. The development of new derivatization strategies can also enhance the detection of nitrogen-containing compounds by MS. bohrium.com

Interdisciplinary Approaches for Comprehensive System-Level Understanding

The study of nitrogen-containing compounds like hydrazine sulfate benefits greatly from interdisciplinary approaches. 15N tracer studies are integral to fields such as biogeochemistry, soil science, and environmental science for understanding the nitrogen cycle. wikipedia.orgresearchgate.netnih.gov The ability to trace the flow of nitrogen through an ecosystem provides invaluable data on processes like nitrogen fixation, nitrification, and denitrification. nih.gov

In the context of systems biology, this compound can be used to probe metabolic networks. alfa-chemistry.com By tracking the incorporation of 15N into various biomolecules, researchers can gain a holistic view of how the compound perturbs cellular metabolism. frontiersin.org This system-level understanding is essential for developing a comprehensive picture of both the therapeutic potential and the toxicological risks associated with hydrazine compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for incorporating Hydrazine sulfate-15N2 into organic hydrazide derivatives?

- Methodological Answer : Microwave-assisted hydrazinolysis is a robust method. For example, Hydrazine sulfate-15N2 reacts with esters (e.g., lysergic acid methyl ester) in methanol under argon, with triethylamine as a base, at 132°C for 25 hours. Post-reaction, purification via medium-pressure liquid chromatography and HPLC isomer separation achieves >99% purity (yields: 12% R-isomer, 8% S-isomer) . Key parameters include stoichiometric ratios (1:1.5 substrate:hydrazine sulfate), inert atmosphere, and controlled reaction time to minimize side products.

Q. How is Hydrazine sulfate-15N2 utilized as an internal standard in analytical chemistry?

- Methodological Answer : In mass spectrometry, it serves as an isotopic internal standard for quantifying nitrogen-containing compounds. For instance, in nitrogen metabolism studies, its distinct <sup>15</sup>N isotopic signature allows precise correction for ion suppression or matrix effects. LC-MS/MS workflows often pair it with unlabeled analytes, leveraging retention time alignment (e.g., 3.91 min for R-isomer) and exact mass differences (Δ = 4.6 ppm) for accurate quantification .

Q. What analytical techniques validate the isotopic purity and structural integrity of Hydrazine sulfate-15N2 post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms isotopic enrichment (e.g., [M+H]<sup>+</sup> = 285.1487 for <sup>15</sup>N2-labeled hydrazides). Liquid chromatography (HPLC) with UV detection at 254 nm resolves isomers, while nuclear magnetic resonance (NMR) verifies structural fidelity. Combustion analysis or elemental analyzers quantify <sup>15</sup>N atom% (e.g., 99.9% purity in controlled syntheses) .

Advanced Research Questions

Q. What methodologies are employed to study nitrogen atom migration in catalytic decomposition of Hydrazine sulfate-15N2 for hydrogen production?

- Methodological Answer : Isotopic tracing with <sup>15</sup>N labels enables mechanistic insights. For example, in hydrous hydrazine decomposition over Ni-Ir/CeO2 catalysts, gas chromatography-mass spectrometry (GC-MS) tracks <sup>15</sup>NH3 and <sup>15</sup>N2 byproducts to distinguish N–N bond cleavage pathways. Kinetic isotope effects (KIE) are quantified via Arrhenius plots comparing <sup>14</sup>N/<sup>15</sup>N reaction rates .

Q. How can isotopic labeling with Hydrazine sulfate-15N2 elucidate reaction mechanisms in hydrazine-catalyzed metathesis?

- Methodological Answer : In carbonyl–olefin metathesis, <sup>15</sup>N-labeled hydrazines reveal transition-state geometries. Computational studies (DFT) predict activation barriers for cycloreversion steps, while <sup>15</sup>N NMR monitors nitrogen hybridization changes during catalysis. Experimental validation involves synthesizing bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic structures) and comparing turnover frequencies (TOF) with unlabeled analogs .

Q. What strategies are effective in minimizing isotopic dilution during purification of <sup>15</sup>N-labeled hydrazine derivatives?

- Methodological Answer : Use anhydrous solvents and inert atmospheres to prevent hydrolysis. Reverse-phase HPLC with C18 columns minimizes isotopic exchange, while solid-phase extraction (SPE) with ion-exchange resins isolates labeled species. For example, combining two synthesis batches (0.5 mmol and 0.75 mmol scales) before purification reduces variability and improves yield .

Q. How does <sup>15</sup>N labeling in Hydrazine sulfate impact the study of autoxidation kinetics and environmental fate?

- Methodological Answer : Isotopic labeling tracks autoxidation products (e.g., <sup>15</sup>N2O or <sup>15</sup>NH3) via FTIR or GC-MS. Batch experiments under controlled O2 partial pressures quantify rate constants (e.g., pseudo-first-order kinetics at 25°C). Environmental simulations in soil/water matrices use <sup>15</sup>N NMR to monitor degradation pathways and assess ecotoxicity .

Q. In proteomic studies of hydrazine toxicity, how does Hydrazine sulfate-15N2 facilitate tracking of nitrogen-containing metabolites?

- Methodological Answer : <sup>15</sup>N labeling enables SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)-like workflows. In rat liver studies, 2D-DIGE and LC-MS/MS identify <sup>15</sup>N-labeled proteins (e.g., lipid metabolism enzymes) with altered expression. Multivariate analysis (PCA/PLSR) correlates dose-dependent toxicity with isotopic signatures, distinguishing novel biomarkers like calreticulin or thyroid hormone-binding proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.